molecular formula C61H79BN2 B12784868 3H-Indolium, 1-heptyl-2-(5-(1-heptyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-3,3-dimethyl-, (T-4)-butyltriphenylborate(1-) CAS No. 123051-21-8

3H-Indolium, 1-heptyl-2-(5-(1-heptyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-3,3-dimethyl-, (T-4)-butyltriphenylborate(1-)

Cat. No.: B12784868
CAS No.: 123051-21-8
M. Wt: 851.1 g/mol
InChI Key: GSWDCBYOHNLQSG-UHFFFAOYSA-N
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Description

1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate is a synthetic organic compound belonging to the class of carbocyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific applications, particularly in the field of fluorescence microscopy and imaging. The compound is characterized by its long alkyl chains and a borate counterion, which contribute to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate typically involves the following steps:

    Formation of the Indodicarbocyanine Core: The core structure is synthesized through a condensation reaction between an indole derivative and a quaternary ammonium salt. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate.

    Alkylation: The indodicarbocyanine core is then alkylated with n-heptyl bromide to introduce the heptyl groups. This step is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Formation of the Borate Salt: The final step involves the reaction of the alkylated indodicarbocyanine with triphenylborate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the borate moiety, with reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indodicarbocyanine derivatives.

    Reduction: Reduced indodicarbocyanine derivatives.

    Substitution: Substituted borate derivatives.

Scientific Research Applications

1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate has a wide range of scientific research applications, including:

    Fluorescence Microscopy: The compound is used as a fluorescent dye for labeling and imaging biological samples, such as cells and tissues. Its long alkyl chains allow it to integrate into lipid membranes, making it useful for studying membrane dynamics and cell signaling.

    Molecular Probes: It serves as a molecular probe for detecting specific biomolecules, such as proteins and nucleic acids, in various assays and diagnostic tests.

    Photodynamic Therapy: The compound’s photophysical properties make it suitable for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.

    Chemical Sensors: It is used in the development of chemical sensors for detecting environmental pollutants and hazardous substances.

Mechanism of Action

The mechanism of action of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate involves its interaction with biological membranes and biomolecules. The compound’s long alkyl chains allow it to embed into lipid bilayers, where it can undergo conformational changes upon binding to specific targets. This binding can lead to changes in the compound’s fluorescence properties, which can be detected and measured.

Molecular Targets and Pathways

    Lipid Membranes: The compound targets lipid membranes, integrating into the bilayer and affecting membrane fluidity and dynamics.

    Proteins: It can bind to specific proteins, altering their conformation and activity.

    Nucleic Acids: The compound can interact with nucleic acids, such as DNA and RNA, affecting their structure and function.

Comparison with Similar Compounds

1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate can be compared with other similar carbocyanine dyes, such as:

    1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate: This compound has longer alkyl chains (octadecyl) and a perchlorate counterion, making it more hydrophobic and suitable for different applications.

    1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide: This dye has hexadecyl chains and an iodide counterion, providing different photophysical properties and solubility characteristics.

Uniqueness

The uniqueness of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate lies in its specific combination of alkyl chains and borate counterion, which confer distinct chemical and photophysical properties. These properties make it particularly useful for applications requiring high membrane affinity and specific fluorescence characteristics.

List of Similar Compounds

  • 1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate
  • 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide
  • 1,1’-Dioctyl-3,3,3’,3’-tetramethylindodicarbocyanine chloride

Properties

CAS No.

123051-21-8

Molecular Formula

C61H79BN2

Molecular Weight

851.1 g/mol

IUPAC Name

butyl(triphenyl)boranuide;(2E)-1-heptyl-2-[(2E,4E)-5-(1-heptyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole

InChI

InChI=1S/C39H55N2.C22H24B/c1-7-9-11-13-22-30-40-34-26-20-18-24-32(34)38(3,4)36(40)28-16-15-17-29-37-39(5,6)33-25-19-21-27-35(33)41(37)31-23-14-12-10-8-2;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h15-21,24-29H,7-14,22-23,30-31H2,1-6H3;4-18H,2-3,19H2,1H3/q+1;-1

InChI Key

GSWDCBYOHNLQSG-UHFFFAOYSA-N

Isomeric SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C

Origin of Product

United States

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